Tetramethylhydrazine
Overview
Description
Tetramethylhydrazine is an organic compound with the molecular formula C₄H₁₂N₂. It is a colorless liquid with a strong, ammonia-like odor. This compound is part of the hydrazine family, which is known for its applications in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
Tetramethylhydrazine, also known as Tetramethylpyrazine (TMP), is a major alkaloid in Ligusticum chuanxiong Hort . It plays an increasingly significant role during neurodegenerative diseases . It has been found to have roles as an anti-inflammatory, antioxidative, antiplatelet citatory poisoning, and anti-inflammation .
Mode of Action
This compound prevents cells from entering the cell cycle and reduces neuronal apoptosis by downregulating the expression of the cyclin E protein and upregulating the expression of the P21 protein . This helps to reduce the damage of Aβ on brain cells and neurons and improve the learning and memory abilities of rats .
Biochemical Pathways
This compound acts on multiple signaling pathways in cancer cells to modulate several changes in phenotype such as cell proliferation, apoptosis, cell cycle arrest, migration, invasion, and angiogenesis . It has been found to inhibit the P38 MAPK expression and the transcriptional factor forkhead box O1 which blocks the signal transduction pathway mediated by these two proteins, thus playing an antiapoptotic role .
Pharmacokinetics
This compound has been found to be partly effective in protecting the liver from carcinogenesis initiated by diethylnitrosamine . Hepatic insufficiency could alter its pharmacokinetics . In a study conducted on healthy Chinese volunteers, it was found that this compound had a good safety profile and was well tolerated . The median time to maximum plasma concentration (Tmax) was 2.48–3.24 h and the mean half-life (t1/2) was 1.28 to 2.10 h across all doses .
Result of Action
The result of this compound’s action is the prevention of cells from entering the cell cycle and the reduction of neuronal apoptosis . This helps to reduce the damage of Aβ on brain cells and neurons and improve the learning and memory abilities of rats .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found that hydrazines can undergo oxidative activation in several enzymatic systems in vitro . Free radicals or carbonium ions have been proposed as active intermediates during such activation . The toxic effects elicited by hydrazines have also been linked to free radical-mediated activation .
Biochemical Analysis
Biochemical Properties
Tetramethylhydrazine plays a significant role in biochemical reactions, particularly in oxidative activation processes. It interacts with various enzymes and proteins, including cytochrome P-450 and horseradish peroxidase, facilitating the formation of free radicals and carbonium ions . These interactions are crucial for the compound’s role in biochemical toxicology, where it can induce oxidative stress and other cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through oxidative activation. It can bind to enzymes such as cytochrome P-450, leading to the formation of reactive intermediates like free radicals and carbonium ions . These intermediates can cause enzyme inhibition or activation, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound can undergo oxidative degradation, leading to the formation of various byproducts . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress, while higher doses can lead to significant cellular damage and toxicity . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, including hepatic necrosis and other toxic responses.
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidative activation and degradation. It interacts with enzymes such as cytochrome P-450 and horseradish peroxidase, leading to the formation of reactive intermediates . These intermediates can affect metabolic flux and alter metabolite levels, contributing to the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its activity and function, affecting cellular responses to oxidative stress.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . The compound’s activity and function can be modulated by its localization within these subcellular structures.
Preparation Methods
Tetramethylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with formaldehyde, followed by reduction with hydrogen in the presence of a catalyst. Industrial production methods often utilize similar processes but on a larger scale, ensuring higher yields and purity .
Chemical Reactions Analysis
Tetramethylhydrazine undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: This compound can participate in substitution reactions, particularly with halogens and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetramethylhydrazine has several scientific research applications:
Comparison with Similar Compounds
Tetramethylhydrazine is part of the methylhydrazine family, which includes several similar compounds:
Monomethylhydrazine: A simpler hydrazine derivative with one methyl group.
Dimethylhydrazines: Includes symmetrical (1,2-dimethylhydrazine) and unsymmetrical (1,1-dimethylhydrazine) forms.
Trimethylhydrazine: Exists in different isomeric forms, such as 1,1,2-trimethylhydrazine.
Compared to these compounds, this compound is unique due to its higher degree of methylation, which influences its reactivity and applications. Its structure allows for more complex interactions and reactions, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
1,1,2,2-tetramethylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-5(2)6(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBZRQXIRAEMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61556-82-9 (mono-hydrochloride) | |
Record name | Tetramethylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10214358 | |
Record name | Tetramethylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10214358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6415-12-9 | |
Record name | Tetramethylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6415-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10214358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAMETHYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHW03U0AA6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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